molecular formula C6H7Br2N3O3 B3033645 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole CAS No. 1100750-08-0

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole

Cat. No.: B3033645
CAS No.: 1100750-08-0
M. Wt: 328.95 g/mol
InChI Key: DFJNKJZKXKSDBF-UHFFFAOYSA-N
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Description

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two bromine atoms, an ethoxymethyl group, and a nitro group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable imidazole derivative, followed by the introduction of the ethoxymethyl and nitro groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of imidazole derivatives with different substituents.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of aldehydes or carboxylic acids from the ethoxymethyl group.

Scientific Research Applications

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The presence of the nitro group allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The bromine atoms and ethoxymethyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethoxybenzene: Another brominated compound with different substituents on the benzene ring.

    2,5-Dibromo-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxymethyl and nitro groups.

    2,5-Dibromo-1,3-difluorobenzene: Contains fluorine atoms instead of the ethoxymethyl and nitro groups.

Uniqueness

2,5-Dibromo-1-(ethoxymethyl)-4-nitro-1H-imidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical reactivity, while the ethoxymethyl group provides additional functionalization options. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dibromo-1-(ethoxymethyl)-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Br2N3O3/c1-2-14-3-10-4(7)5(11(12)13)9-6(10)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNKJZKXKSDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=C1Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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